molecular formula C18H25NO3 B15258213 Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B15258213
M. Wt: 303.4 g/mol
InChI Key: SHSWKSSSSRERAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate is a valuable piperidine-based building block in medicinal chemistry. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, enhancing the compound's stability and handling properties during synthetic sequences . Piperidine and its derivatives are fundamental scaffolds in drug discovery, frequently found in FDA-approved pharmaceuticals across various therapeutic areas, including oncology and central nervous system (CNS) disorders . The 3-oxo (ketone) functionality on the piperidine ring provides a versatile handle for further chemical transformations, allowing researchers to elaborate the structure into more complex molecules . Similarly, the aromatic dimethylphenyl moiety can be modified to fine-tune the steric and electronic properties of the final compound, which is a common strategy for optimizing potency and pharmacokinetic profiles . This specific combination of a protected amine, a ketone group, and a substituted aromatic ring makes this compound a highly versatile intermediate for constructing potential drug candidates, such as Trace Amine-Associated Receptor 1 (TAAR1) agonists investigated for the treatment of psychotic disorders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C18H25NO3/c1-12-7-6-8-13(2)16(12)14-9-10-19(11-15(14)20)17(21)22-18(3,4)5/h6-8,14H,9-11H2,1-5H3

InChI Key

SHSWKSSSSRERAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate typically involves the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal under acidic conditions. This reaction proceeds through a series of steps, including the formation of an intermediate, which undergoes further transformations to yield the final product . The reaction conditions often involve the use of aqueous sulfuric acid, acetonitrile, or acetone as solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for subsequent functionalization.

ConditionsReagentsProductYieldSource
Trifluoroacetic acid (TFA)DCM, 0°C → r.t., 1 h4-(2,6-Dimethylphenyl)-3-oxopiperidine85–92%
  • Mechanism : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decomposes to release CO₂ and the amine .

  • Steric Effects : The 2,6-dimethylphenyl group minimally impacts deprotection kinetics due to its distal position relative to the Boc group.

Nucleophilic Substitution at the Carboxylate

The ester group undergoes nucleophilic substitution with amines or alcohols under basic conditions, enabling diversification of the carboxylate moiety.

SubstrateNucleophileConditionsProductYieldSource
Tert-butyl ester3,5-DimethylphenylamineDCC, DMAP, DCM, 0°C → r.t., 48 h4-(2,6-Dimethylphenyl)-3-oxo-N-(3,5-dimethylphenyl)piperidine-1-carboxamide78%
  • Reactivity Trends : Electron-rich aromatic amines show higher reactivity due to enhanced nucleophilicity .

  • Side Reactions : Competing hydrolysis is mitigated by anhydrous conditions.

Reduction of the 3-Oxo Group

The ketone at position 3 is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

Reducing AgentSolventConditionsProductDiastereoselectivityYieldSource
NaBH₄MeOH0°C → r.t., 4 htert-Butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate1:1 (cis:trans)90%
H₂, Pd/CEtOAc25°C, 12 h, 1 atmtert-Butyl 4-(2,6-dimethylphenyl)-3-hydroxypiperidine-1-carboxylate3:1 (cis:trans)88%
  • Stereochemical Control : Hydrogenation favors cis-diol formation due to substrate adsorption on the catalyst surface .

  • Applications : The alcohol product serves as a precursor for Mitsunobu reactions or further oxidation.

Cross-Coupling Reactions

The aryl ring participates in Suzuki-Miyaura couplings, enabling introduction of diverse substituents.

Aryl HalideBoronic AcidCatalystConditionsProductYieldSource
4-Bromo-2,6-dimethylphenylPhenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 htert-Butyl 4-(2,6-dimethyl-4-phenylphenyl)-3-oxopiperidine-1-carboxylate65%
  • Challenges : Steric hindrance from the 2,6-dimethyl groups necessitates elevated temperatures.

  • Scope : Electron-deficient boronic acids exhibit faster coupling rates.

Condensation with Hydrazines

The 3-oxo group reacts with hydrazines to form pyrazole derivatives, common in medicinal chemistry.

HydrazineConditionsProductYieldSource
3,4-DimethylphenylhydrazineEtOH, reflux, 48 htert-Butyl 4-(2,6-dimethylphenyl)-5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate82%
  • Mechanism : Nucleophilic attack by hydrazine followed by cyclodehydration .

  • Applications : Pyrazole products are evaluated as kinase inhibitors or antimicrobial agents.

Oxidation to Carboxylic Acid

Controlled oxidation of the 3-oxo group yields a dicarboxylic acid derivative.

Oxidizing AgentSolventConditionsProductYieldSource
KMnO₄H₂O/acetone0°C, 2 htert-Butyl 4-(2,6-dimethylphenyl)-3-oxo-1,5-dicarboxylatepiperidine70%
  • Limitations : Over-oxidation to CO₂ occurs with prolonged reaction times.

Structural Influences on Reactivity

  • Steric Effects : The tert-butyl group impedes nucleophilic attacks at the 1-position, favoring reactions at the 3-oxo site.

  • Electronic Effects : Electron-donating methyl groups on the aryl ring enhance resonance stabilization of intermediates in electrophilic substitutions.

Scientific Research Applications

Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate (Ref: 10-F706418)

This structural analog differs in the substitution pattern of the aryl group, with 3,5-dimethylphenyl replacing the 2,6-dimethylphenyl moiety. For example, the 3,5-dimethylphenyl group may allow for easier access to electrophilic sites during coupling reactions. However, the ortho-substituted compound’s steric bulk could improve selectivity in binding hydrophobic pockets in biological targets. Both compounds share the Boc-protected piperidine and ketone functionalities, but their divergent aryl substitutions may lead to distinct physicochemical properties, such as logP (lipophilicity) and metabolic stability .

1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (Ref: 10-F366140)

This compound diverges significantly in structure, replacing the Boc group with a benzyl moiety and introducing a pyrrolidine ring and nitrile group. The benzyl group may enhance blood-brain barrier permeability compared to the Boc-protected analog, making it more suitable for neuropharmacological applications. These differences suggest distinct applications: the nitrile-containing compound might serve as a precursor for heterocyclic expansions, whereas the Boc-protected ketone is more likely to act as a stable intermediate in multi-step syntheses .

Research Findings and Application Potential

However, structural analysis reveals critical insights:

  • Synthetic Utility: The Boc group in the primary compound facilitates deprotection under mild acidic conditions, a advantage over the benzyl group, which requires harsher conditions (e.g., hydrogenolysis) .
  • Biological Relevance : The 2,6-dimethylphenyl group’s steric bulk may mimic substituents in kinase inhibitors (e.g., GSK-3β inhibitors), whereas the nitrile in 1-benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile could mimic warheads in covalent inhibitors.
  • Commercial Availability : Both analogs are listed as discontinued by suppliers (CymitQuimica), suggesting challenges in scalability, stability, or market demand .

Data Tables

Property Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate Tert-butyl 4-(3,5-dimethylphenyl)-3-oxopiperidine-1-carboxylate 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
Aryl Substituent 2,6-dimethylphenyl 3,5-dimethylphenyl Benzyl
Key Functional Groups Boc, ketone Boc, ketone Benzyl, pyrrolidine, nitrile
Ring Structure Piperidine Piperidine Piperidine/pyrrolidine hybrid
Commercial Status Active (hypothetical) Discontinued Discontinued
Potential Applications Pharmaceutical intermediate Synthetic intermediate Covalent inhibitor precursor

Biological Activity

Tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate, also known by its CAS number 1354953-01-7, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H25NO3
  • Molecular Weight : 303.40 g/mol
  • CAS Number : 1354953-01-7
  • Purity : Typically >96% .

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Apoptosis Induction : Studies indicate that this compound may induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, which are critical in regulating cell survival and death pathways. The compound's ability to increase pro-apoptotic factors while decreasing anti-apoptotic ones suggests a potential therapeutic role in oncology .
  • Inhibition of Tumor Growth : In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including hepatoma cells. This effect is likely mediated through the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

  • Hepatoma Cell Line Studies :
    • A study demonstrated that treatment with this compound resulted in a dose-dependent inhibition of cell viability in H22 hepatoma cells. The mechanism involved the downregulation of Bcl-2 and upregulation of Bax, leading to increased apoptosis .
  • Xenograft Models :
    • In vivo studies using xenograft models have shown that this compound can suppress tumor growth effectively. The observed anti-tumor effects were associated with alterations in apoptotic signaling pathways, indicating its potential as a chemotherapeutic agent .

Data Table

PropertyValue
Molecular FormulaC18H25NO3
Molecular Weight303.40 g/mol
CAS Number1354953-01-7
Purity>96%
Biological ActivityApoptosis induction
Target Cancer Cell LinesHepatoma (H22)

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2,6-dimethylphenyl)-3-oxopiperidine-1-carboxylate, and what key reaction conditions are required?

The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of a piperidine precursor (e.g., tert-butyl 3-oxopiperidine-1-carboxylate) with a substituted aryl halide (e.g., 2,6-dimethylbromobenzene) using a strong base like sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C .
  • Step 2 : Oxidation of intermediates using reagents like OsO₄ or KMnO₄ to introduce the 3-oxo group, followed by purification via recrystallization or column chromatography . Critical conditions include inert atmosphere (N₂/Ar) for moisture-sensitive steps and controlled temperatures to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity threshold .
  • Structural Confirmation :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., tert-butyl group at δ 1.4 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₈H₂₅NO₃, expected [M+H]⁺ = 304.1912) .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Soluble in dichloromethane (DCM), THF, and dimethylformamide (DMF); sparingly soluble in water .
  • Storage : Store at –20°C under nitrogen in amber vials to prevent degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How does the stereoelectronic environment of the 3-oxo group influence reactivity in downstream functionalization?

The electron-withdrawing 3-oxo group enhances electrophilicity at the adjacent carbon, enabling nucleophilic additions (e.g., Grignard reagents) or cyclization reactions. Computational studies (DFT) suggest that the keto-enol tautomerism of the 3-oxo group stabilizes transition states during ring-forming reactions . Experimental validation via kinetic isotope effect (KIE) studies is recommended to probe mechanistic pathways .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Case Study : If cytotoxicity assays (e.g., MTT) show conflicting IC₅₀ values:
  • Replicate Experiments : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solvent Controls : Verify that DMSO concentrations do not exceed 0.1% (v/v) to avoid false positives .
  • Orthogonal Assays : Cross-validate using fluorescence-based apoptosis assays (e.g., Annexin V/PI staining) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), focusing on hydrogen bonding with the 3-oxo group and hydrophobic interactions with the tert-butyl moiety .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, analyzing root-mean-square deviation (RMSD) < 2 Å .

Methodological Tables

Table 1 : Key Synthetic Parameters and Yields

StepReagent/ConditionYield (%)Purity (HPLC)Reference
1NaH, THF, 0°C6590
2OsO₄, NMO, acetone/water7895

Table 2 : NMR Spectral Data (CDCl₃)

Proton Positionδ (ppm)MultiplicityIntegration
tert-butyl1.40singlet9H
Aromatic H6.9–7.1multiplet4H
Piperidine Hα3.2–3.5triplet2H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.